Bis(O-isopropyl-DL-methionine) fumarate
Description
Structure
2D Structure
Properties
CAS No. |
20772-50-3 |
|---|---|
Molecular Formula |
C20H38N2O8S2 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;propan-2-yl 2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C8H17NO2S.C4H4O4/c2*1-6(2)11-8(10)7(9)4-5-12-3;5-3(6)1-2-4(7)8/h2*6-7H,4-5,9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
HJPAWJBAADASMW-WXXKFALUSA-N |
Isomeric SMILES |
CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodological Aspects for Bis O Isopropyl Dl Methionine Fumarate
Approaches to the Esterification of DL-Methionine
The initial and critical step in the synthesis is the conversion of DL-methionine to its isopropyl ester, O-isopropyl-DL-methionine. This transformation targets the carboxylic acid functional group of the amino acid while leaving the amino group intact for subsequent salt formation. Various methods have been developed for the esterification of amino acids, which can be broadly categorized into direct techniques and alternative pathways.
Direct esterification involves the reaction of DL-methionine with isopropanol (B130326), typically under acidic conditions. These methods are favored for their straightforwardness, though they may require careful control of reaction conditions to achieve high yields and purity.
One of the most common approaches is the Fischer-Speier esterification, which utilizes an acid catalyst. Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are frequently employed to protonate the carboxylic acid group, enhancing its electrophilicity for attack by isopropanol. nih.gov The reaction is typically conducted using an excess of isopropanol, which serves as both a reactant and the solvent, and often requires heating under reflux to drive the reaction to completion. google.com
Another effective reagent for direct esterification is thionyl chloride (SOCl₂). nih.gov When thionyl chloride is added to an alcohol like isopropanol, it reacts to form an intermediate, which then facilitates the esterification of the amino acid. This method is highly efficient but must be handled with care due to the corrosive and reactive nature of thionyl chloride. nih.govresearchgate.net
A summary of direct esterification techniques is presented below.
Table 1: Comparison of Direct Esterification Methods for DL-Methionine
| Method | Catalyst/Reagent | Typical Conditions | Key Features |
|---|---|---|---|
| Fischer-Speier | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Reflux in excess isopropanol. google.com | Equilibrium-driven; requires removal of water or use of excess alcohol. |
| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Reaction in isopropanol, often at reduced temperatures initially, followed by warming. researchgate.net | High-yielding and generally irreversible; generates gaseous HCl and SO₂ byproducts. |
| Acidic Resin | Amberlyst-15 or similar solid acid catalysts | Batch reaction at elevated temperatures (e.g., 80-100 °C). nih.gov | Heterogeneous catalyst simplifies workup and purification; catalyst can be recycled. |
Alternative pathways offer milder conditions or utilize different starting materials, which can be advantageous in specific manufacturing contexts.
A widely used mild esterification method employs trimethylchlorosilane (TMSCl) in an alcohol solvent. nih.govresearchgate.net In this procedure, TMSCl reacts with isopropanol to generate HCl in situ. This provides the necessary acidic environment for esterification to proceed, often at room temperature. nih.gov This method avoids the handling of highly corrosive bulk acids and often results in clean reactions with simple workup procedures, typically involving the evaporation of the solvent to yield the amino acid ester hydrochloride salt. nih.govresearchgate.net
Another significant industrial pathway does not start with DL-methionine itself, but with its structural analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTB), also known as methionine hydroxy analogue. wikipedia.orgfrontiersin.org HMTB can be esterified with isopropanol to produce 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester (HMBi). google.comnih.govnih.gov This reaction is also typically catalyzed by a strong acid like sulfuric acid. google.com The resulting HMBi is a source of methionine activity used in various applications. frontiersin.orgnih.gov
Formation of Fumarate (B1241708) Salts or Complexes with O-isopropyl-DL-methionine
Once O-isopropyl-DL-methionine has been synthesized and purified, the next step is its reaction with fumaric acid to form the target salt. As an amino acid ester, O-isopropyl-DL-methionine possesses a basic primary amino group that readily reacts with an acid to form a salt. Fumaric acid is a dicarboxylic acid, capable of donating two protons.
The formation of Bis(O-isopropyl-DL-methionine) fumarate involves the reaction of two molar equivalents of the amino acid ester with one molar equivalent of fumaric acid. This 2:1 stoichiometry is implied by the "Bis-" prefix in the compound's name, indicating two protonated O-isopropyl-DL-methionine cations for each fumarate dianion.
The salt formation is typically carried out in a suitable organic solvent. google.com Acetone is often an effective medium for this type of reaction, as it can dissolve the freebase ester and fumaric acid, while the resulting salt often has lower solubility, causing it to precipitate from the solution. ugent.be The process generally involves dissolving the fumaric acid and the O-isopropyl-DL-methionine freebase in the solvent, followed by stirring at a controlled temperature, which can range from ambient to slightly elevated (e.g., 10-80°C), to facilitate the reaction and subsequent crystallization. ugent.begoogleapis.com The resulting salt can then be isolated by filtration. ugent.be
Crystallization is a critical step for purifying the final product and obtaining a stable, solid form. The choice of method and solvent is paramount for achieving high-purity crystals of the desired morphology. wikihow.com
Solution Crystallization is the most common technique. It typically involves one of the following procedures:
Cooling Crystallization: The salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. As the solution is slowly cooled, the solubility of the salt decreases, leading to supersaturation and the formation of crystals. wikihow.com For organic salts, controlling the cooling rate is crucial to obtaining well-formed, large crystals rather than fine precipitates. rsc.org
Solvent Evaporation: The salt is dissolved in a solvent at room temperature, and the solvent is allowed to evaporate slowly. This gradual increase in concentration induces crystallization. wikihow.com
The selection of an appropriate solvent system is determined experimentally. wikihow.com Factors such as the polarity of the salt and the desired crystal form influence the choice. researchgate.net The solid-state structure of fumarate salts is often stabilized by an extensive network of hydrogen bonds between the protonated amino groups of the cation and the carboxylate groups of the fumarate anion, which plays a key role in the formation of a stable crystal lattice. acs.org
Overall Synthesis Pathways for this compound
Stage 1: Esterification DL-Methionine is first converted to its isopropyl ester hydrochloride via direct esterification, for example, using thionyl chloride or TMSCl in isopropanol.
DL-Methionine + Isopropanol --(Acid Catalyst/Reagent)--> O-isopropyl-DL-methionine • HCl
The resulting hydrochloride salt is then neutralized with a mild base and extracted to yield the O-isopropyl-DL-methionine freebase.
Stage 2: Salt Formation and Crystallization Two equivalents of the purified O-isopropyl-DL-methionine freebase are reacted with one equivalent of fumaric acid in an appropriate solvent like acetone.
2 (O-isopropyl-DL-methionine) + Fumaric Acid --(Solvent)--> this compound
The final product, this compound, precipitates or is crystallized from the solution, after which it is collected by filtration, washed with a cold solvent to remove residual impurities, and dried. ugent.bewikihow.com This pathway ensures the selective formation of the desired ester followed by a clean salt formation reaction, leading to the final target compound.
Industrial and Patent Perspectives on Synthesis Methodologies
The industrial production of this compound, a compound utilized in specialized applications such as animal nutrition, involves a multi-step synthetic approach. While specific, detailed proprietary methodologies are often closely guarded within the chemical industry, an analysis of patent literature and related chemical synthesis principles allows for a comprehensive overview of the likely industrial-scale manufacturing processes. The synthesis can be logically broken down into two primary stages: the esterification of DL-methionine to form its isopropyl ester, followed by the salification of this ester with fumaric acid.
The initial and crucial step is the synthesis of the precursor, O-isopropyl-DL-methionine. This is typically achieved through the esterification of DL-methionine with isopropanol. Fischer esterification is a common and well-established method for this transformation. In an industrial setting, this would involve reacting DL-methionine with a large excess of isopropanol in the presence of a strong acid catalyst. Common catalysts for this type of reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA). The reaction is reversible, and to drive it towards the product side, the water formed during the reaction is continuously removed, often by azeotropic distillation. The choice of catalyst and reaction conditions (temperature, pressure, reaction time) is critical to optimize the yield and purity of the resulting O-isopropyl-DL-methionine, while minimizing side reactions.
Patents related to amino acid esters often focus on improving the efficiency and environmental footprint of the esterification process. This can include the use of solid acid catalysts, which can be more easily separated from the reaction mixture and recycled, thus reducing waste streams. Another patented approach may involve the use of reactive distillation, where the esterification reaction and the separation of products and byproducts occur simultaneously in a single unit.
Once the O-isopropyl-DL-methionine has been synthesized and purified, the subsequent step is the formation of the fumarate salt. This is a straightforward acid-base reaction where two equivalents of the basic amino acid ester, O-isopropyl-DL-methionine, react with one equivalent of the dicarboxylic acid, fumaric acid.
From an industrial and patent perspective, the key considerations for this salt formation step include the choice of solvent, the stoichiometry of the reactants, and the method of crystallization and isolation of the final product. The reaction is typically carried out in a suitable organic solvent in which the reactants are soluble but the resulting fumarate salt has limited solubility, thus facilitating its precipitation. The precise control of temperature and the rate of addition of the reactants are crucial for obtaining a product with the desired crystal morphology and purity. Patents in this area may describe specific solvent systems or crystallization techniques that lead to a product with improved handling characteristics, stability, or bioavailability.
A Brazilian patent, BRPI0920882B1, while not detailing the synthesis of the fumarate salt itself, provides insight into the industrial context of methionine esters. chemicalbook.com It mentions the use of isopropyl methionine ester as a starting material for the synthesis of methionyl-methionine, noting that it is an expensive raw material. chemicalbook.com This highlights the industrial importance of efficient and cost-effective methods for the production of methionine esters like O-isopropyl-DL-methionine.
| Synthetic Step | Reactants | Typical Catalyst/Reagent | Key Process Considerations | Relevant Patent Focus Areas |
| Esterification | DL-Methionine, Isopropanol | Sulfuric Acid, Hydrochloric Acid, p-Toluenesulfonic Acid | Removal of water, catalyst recovery, purification of the ester | Solid acid catalysts, reactive distillation, improved yield and purity |
| Salt Formation | O-isopropyl-DL-methionine, Fumaric Acid | - | Solvent selection, control of stoichiometry, crystallization conditions | Crystal morphology control, improved product stability, specific solvent systems |
Advanced Spectroscopic and Structural Elucidation of Bis O Isopropyl Dl Methionine Fumarate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides valuable insights into the number of different types of protons and their neighboring environments. For Bis(O-isopropyl-DL-methionine) fumarate (B1241708), the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the O-isopropyl-DL-methionine cation and the fumarate anion.
The O-isopropyl-DL-methionine cation would exhibit signals for the α-proton (CH-NH₂), the β-protons (CH₂), the γ-protons (CH₂), the S-methyl protons (S-CH₃), and the isopropyl group protons. The isopropyl group itself would show a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The fumarate anion, being symmetrical, would show a singlet for its two equivalent olefinic protons.
Based on the known chemical shifts of related structures, the following proton NMR data can be predicted:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Isopropyl-CH₃ | ~1.2-1.3 | Doublet | 12H |
| S-CH₃ | ~2.1 | Singlet | 6H |
| β-CH₂ | ~2.2-2.3 | Multiplet | 4H |
| γ-CH₂ | ~2.6 | Triplet | 4H |
| α-CH | ~4.0 | Triplet | 2H |
| Isopropyl-CH | ~5.0 | Septet | 2H |
| Fumarate-CH | ~6.5 | Singlet | 2H |
| NH₂ | Broad singlet | 4H |
This table is interactive. You can sort and filter the data.
The integration values reflect the ratio of the number of protons giving rise to each signal. The connectivity can be inferred from the splitting patterns (multiplicity). For instance, the triplet of the α-CH would confirm its coupling to the adjacent β-CH₂ group.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Bis(O-isopropyl-DL-methionine) fumarate would give a distinct signal in the ¹³C NMR spectrum.
The predicted chemical shifts for the carbon atoms are as follows:
| Assignment | Predicted Chemical Shift (ppm) |
| S-CH₃ | ~15 |
| Isopropyl-CH₃ | ~22 |
| β-CH₂ | ~30 |
| γ-CH₂ | ~32 |
| α-CH | ~52 |
| Isopropyl-CH | ~70 |
| Fumarate-CH | ~135 |
| C=O (Ester) | ~170 |
| C=O (Fumarate) | ~172 |
This table is interactive. You can sort and filter the data.
The downfield shifts of the carbonyl carbons of the ester and fumarate groups are characteristic. The chemical shifts of the aliphatic carbons of the methionine and isopropyl moieties would appear in the upfield region of the spectrum.
To unequivocally confirm the structural assignments, advanced multi-dimensional NMR techniques can be employed.
Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the α-CH and the β-CH₂, and between the β-CH₂ and the γ-CH₂ protons of the methionine moiety. Similarly, a cross-peak between the isopropyl-CH and isopropyl-CH₃ protons would confirm their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra. For example, a cross-peak would be observed between the signal at ~4.0 ppm (α-CH) and the signal at ~52 ppm (α-C).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For example, a correlation between the isopropyl-CH proton and the ester carbonyl carbon would definitively confirm the O-isopropyl ester linkage.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.
For a polar and non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable. In positive ion mode ESI-MS, the primary ion observed would be the O-isopropyl-DL-methionine cation [M]⁺.
The fragmentation of this cation in tandem mass spectrometry (MS/MS) would provide structural information. Key fragmentation pathways would likely involve:
Loss of the isopropyl group: A neutral loss of propene (C₃H₆) from the ester moiety.
Loss of the entire ester group: Cleavage of the C-O bond to lose the isopropoxycarbonyl group.
Cleavage of the amino acid side chain: Fragmentation at the β-γ carbon bond or cleavage of the C-S or S-CH₃ bonds.
A plausible fragmentation pattern for the O-isopropyl-DL-methionine cation is detailed in the table below:
| m/z | Proposed Fragment | Description |
| 190.1 | [C₈H₁₆NO₂S]⁺ | O-isopropyl-DL-methionine cation |
| 148.1 | [C₅H₁₀NO₂S]⁺ | Loss of propene (C₃H₆) |
| 102.1 | [C₅H₁₂NS]⁺ | Decarboxylation and loss of isopropene |
| 74.1 | [C₂H₄NO₂]⁺ | Cleavage at the β-γ bond |
This table is interactive. You can sort and filter the data.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of an ion with high precision. This enables the calculation of the elemental formula, providing a high degree of confidence in the identity of the compound.
The theoretical exact masses for the key ions of this compound are:
| Ion | Formula | Calculated Exact Mass (m/z) |
| O-isopropyl-DL-methionine cation | [C₈H₁₈NO₂S]⁺ | 192.1053 |
| Fumarate anion | [C₄H₂O₄]²⁻ | 114.0000 |
| This compound | C₂₀H₃₈N₂O₈S₂ | 498.2070 |
This table is interactive. You can sort and filter the data.
The experimental determination of these exact masses by HRMS would provide definitive confirmation of the elemental composition of this compound and its constituent ions.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. These complementary methods provide a detailed fingerprint of the molecule by identifying its constituent functional groups and their chemical environments.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides critical information about the functional groups present. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to both the O-isopropyl-DL-methionine cation and the fumarate anion.
Key expected vibrational modes for the O-isopropyl-DL-methionine moiety include the N-H stretching vibrations of the protonated amine group (typically in the 3300-3000 cm⁻¹ region), which are often broad due to hydrogen bonding. The ester carbonyl (C=O) stretching vibration is anticipated to appear as a strong, sharp band around 1750-1730 cm⁻¹. Additionally, C-H stretching vibrations from the isopropyl and methionine backbone will be present in the 3000-2850 cm⁻¹ range. The C-O stretching of the ester and the C-S stretching of the thioether group are expected at lower frequencies, typically around 1250-1000 cm⁻¹ and 700-600 cm⁻¹, respectively.
The fumarate dianion will contribute distinct signals, most notably the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups. The asymmetric stretch is typically a strong band in the 1650-1550 cm⁻¹ region, while the symmetric stretch appears as a weaker band between 1450-1350 cm⁻¹. The C=C stretching of the fumarate backbone is also a key feature, often observed around 1650 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Protonated Amine (N⁺-H) | Stretching | 3300 - 3000 (broad) |
| Alkyl C-H | Stretching | 3000 - 2850 |
| Ester Carbonyl (C=O) | Stretching | 1750 - 1730 |
| Fumarate C=C | Stretching | ~1650 |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1650 - 1550 |
| Carboxylate (COO⁻) | Symmetric Stretching | 1450 - 1350 |
| Ester C-O | Stretching | 1250 - 1000 |
| Thioether (C-S) | Stretching | 700 - 600 |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes Raman particularly useful for observing non-polar or symmetric vibrations.
For this compound, the C=C stretching vibration of the fumarate anion is expected to produce a strong signal in the Raman spectrum, likely around 1660 cm⁻¹, due to the symmetric nature of this bond. mdpi.com Similarly, the symmetric stretching of the carboxylate groups, which may be weak in the IR spectrum, is often more prominent in the Raman spectrum. The C-S stretching vibrations of the methionine thioether group are also typically well-defined in Raman spectra.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure.
Single crystal X-ray diffraction (SCXRD) on a suitable quality crystal of this compound would yield a detailed molecular structure. This analysis would confirm the ionic nature of the compound, showing the proton transfer from the fumaric acid to the amino group of the O-isopropyl-DL-methionine. It would also reveal the precise conformation of the methionine side chain and the isopropyl ester group.
A key outcome of SCXRD would be the detailed mapping of the hydrogen bonding network. It is anticipated that strong hydrogen bonds would exist between the protonated amine group (N⁺-H) of the methionine moiety and the carboxylate oxygen atoms of the fumarate anion. These interactions are fundamental to the stability of the crystal lattice. The analysis would also reveal any weaker C-H···O interactions. As the compound is a racemate (DL-methionine), the crystal structure would show the packing of both D and L enantiomers in the unit cell.
Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD would be used to confirm the crystalline nature of a bulk sample of this compound.
Furthermore, PXRD is the primary technique for the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and their identification is critical in pharmaceutical development. By comparing the PXRD pattern of different batches or samples prepared under different conditions, the existence of multiple crystalline phases can be identified.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods include circular dichroism (CD) and optical rotatory dispersion (ORD).
As this compound is prepared from DL-methionine, it is a racemic mixture, meaning it contains equal amounts of the D and L enantiomers. A racemic mixture is optically inactive because the chiroptical signals from the two enantiomers cancel each other out. Therefore, a solution of this compound would not be expected to show a net CD or ORD signal.
However, if the individual diastereomeric salts, Bis(O-isopropyl-L-methionine) fumarate and Bis(O-isopropyl-D-methionine) fumarate, were to be synthesized and isolated, they would be expected to exhibit mirror-image CD and ORD spectra. The sign and magnitude of the Cotton effects in these spectra would be characteristic of the stereochemistry of the chiral center in the methionine moiety.
Computational Chemistry and Theoretical Investigations of Bis O Isopropyl Dl Methionine Fumarate
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
The correlation of theoretically predicted spectroscopic data with experimentally measured spectra is a cornerstone of computational chemical analysis. This comparative approach validates the chosen theoretical model and allows for a detailed assignment of spectral features to specific molecular motions, electronic transitions, or nuclear environments. For a compound like Bis(O-isopropyl-DL-methionine) fumarate (B1241708), this would typically involve Density Functional Theory (DFT) calculations to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
Theoretical Framework
Computational methods, particularly DFT using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry of the compound in the gaseous phase. researchgate.net Following geometry optimization, the same level of theory is used to calculate vibrational frequencies and NMR chemical shifts.
It is important to note that theoretical calculations often pertain to a molecule in isolation in the gas phase, whereas experimental data is typically collected from the solid phase. researchgate.net Discrepancies between predicted and experimental values can arise from this difference in phases, primarily due to intermolecular interactions like hydrogen bonding in the solid state. researchgate.netnih.gov These interactions can cause shifts in vibrational frequencies and changes in chemical environments. nih.govresearchgate.net To improve accuracy, scaling factors are often applied to the calculated frequencies to account for systematic errors in the theoretical method and the absence of environmental effects.
Vibrational Spectroscopy (FT-IR and FT-Raman)
A theoretical vibrational analysis for Bis(O-isopropyl-DL-methionine) fumarate would produce a set of calculated frequencies corresponding to specific vibrational modes (e.g., stretches, bends, torsions) of its functional groups. These groups include the carboxylate of the fumarate, the ester (C=O, C-O), the thioether (C-S-C), and the amine (-NH3+) groups of the O-isopropyl-methionine cation.
The predicted wavenumbers and intensities for both Infrared (IR) and Raman spectra would be compared against experimental data. For related but different molecules, such as bis(2-aminopyridinium)fumarate, researchers have presented such comparisons in detailed tables. researchgate.net For instance, a hypothetical comparison for the target compound would look like the table below.
Hypothetical Data Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is for illustrative purposes only, as no published data exists for this specific compound.)
| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch (Fumarate) | - | - | - |
| N-H Stretch (Amine) | - | - | - |
| C-H Stretch (Isopropyl) | - | - | - |
| C=O Stretch (Ester) | - | - | - |
| C=O Stretch (Fumarate) | - | - | - |
| C-S-C Stretch | - | - | - |
| C-O Stretch (Ester) | - | - | - |
In known analyses of similar compounds, researchers assign each band and note shifts caused by crystal packing and hydrogen bonding. For example, in bis(DL-methionine dihydrogen phosphate), the presence of two different cation conformations and varied hydrogen bonding environments leads to the splitting of certain vibrational bands. nih.gov
NMR Spectroscopy
Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), and then compared with the experimental NMR spectrum.
This comparison allows for the unambiguous assignment of each resonance in the experimental spectrum to a specific proton or carbon atom in the molecule. A hypothetical data table for such a correlation is presented below.
Hypothetical Data Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes only, as no published data exists for this specific compound.)
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (Fumarate) | - | - |
| CH (Fumarate) | - | - |
| C=O (Ester) | - | - |
| α-C (Methionine) | - | - |
| β-C (Methionine) | - | - |
| γ-C (Methionine) | - | - |
| S-CH₃ (Methionine) | - | - |
| O-CH (Isopropyl) | - | - |
| CH₃ (Isopropyl) | - | - |
Chemical Stability and Degradation Pathways of Bis O Isopropyl Dl Methionine Fumarate
Hydrolytic Stability of the Ester Bond
The ester linkage in Bis(O-isopropyl-DL-methionine) fumarate (B1241708) is a key functional group that can be cleaved by hydrolysis, yielding O-isopropyl-DL-methionine and subsequently DL-methionine and isopropyl alcohol. This reaction is significantly influenced by both pH and temperature. The hydrolysis of an ester bond can be catalyzed by acid or base. libretexts.org In the case of amino acid esters, the rate of hydrolysis is a complex function of pH because of the ionizable amino group. waikato.ac.nz
pH-Dependent Hydrolysis Kinetics
The rate of hydrolysis of amino acid esters is markedly dependent on the pH of the aqueous environment. This dependence arises because both the ester (E) and its protonated form (EH⁺) can undergo hydrolysis, but they do so at different rates. The reaction is subject to both acid- and base-catalyzed pathways. libretexts.orgwaikato.ac.nz
| pH | Predominant Reaction | Expected Stability | Hypothetical Half-life (t½) |
| 1.0 | Acid-Catalyzed Hydrolysis | High | ~500 hours |
| 3.0 | Acid-Catalyzed & Water Hydrolysis | Moderate | ~100 hours |
| 5.0 | Water Hydrolysis | Low | ~20 hours |
| 7.4 | Base-Catalyzed Hydrolysis | Very Low | ~2 hours |
| 9.0 | Base-Catalyzed Hydrolysis | Extremely Low | Minutes |
This table is illustrative and based on general principles of amino acid ester hydrolysis. researchgate.net Actual values for Bis(O-isopropyl-DL-methionine) fumarate would require experimental determination.
Influence of Temperature on Hydrolysis Rate
The rate of ester hydrolysis is strongly dependent on temperature, a relationship that is typically described by the Arrhenius equation. An increase in temperature provides the necessary activation energy for the reaction to proceed, leading to an accelerated rate of degradation. nih.gov This holds true for acid-catalyzed, base-catalyzed, and neutral hydrolysis pathways.
The Arrhenius equation, k = A * exp(-Ea / RT), quantifies this relationship, where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. Experimental studies on various esters allow for the determination of these Arrhenius parameters. For example, the activation energy for the base-catalyzed hydrolysis of cysteine methyl ester has been determined, providing insight into the energy barrier for the reaction. nih.gov Studies on other amino acid esters have also determined Arrhenius parameters for both acid and alkaline hydrolysis. nih.govrsc.orgrsc.org
Although specific Arrhenius parameters for this compound are not published, the following table presents typical activation energies for the hydrolysis of similar small molecule esters to illustrate the expected magnitude.
| Ester Type | Hydrolysis Condition | Typical Activation Energy (Ea) (kJ/mol) |
| Glycine Ethyl Ester | Acidic | 80 - 90 |
| Cysteine Methyl Ester | Basic | 40 - 70 |
| Phenyl Acetate | Basic | 45 - 55 |
Data compiled from studies on analogous ester compounds. researchgate.netnih.govrsc.org Higher activation energy indicates a greater sensitivity of the reaction rate to changes in temperature.
Oxidative Degradation of the Methionine Thioether Moiety
The thioether group (-S-CH₃) in the methionine side chain is highly susceptible to oxidation, representing a primary degradation pathway for methionine-containing compounds. nih.gov This oxidation can be initiated by various reactive oxygen species (ROS) and can be influenced by several factors, including the presence of catalysts.
Mechanism of Thioether Oxidation (Sulfoxide and Sulfone Formation)
The oxidation of the methionine thioether occurs in a two-step process. The initial oxidation converts the thioether to methionine sulfoxide (B87167) (MetO). This reaction involves the addition of a single oxygen atom to the sulfur atom. nih.gov This first step is reversible in biological systems through the action of methionine sulfoxide reductase enzymes. nih.gov
The methionine sulfoxide can undergo further oxidation under more stringent conditions to form methionine sulfone (MetO₂), where a second oxygen atom is added to the sulfur. researchgate.net This second oxidation step is generally considered irreversible. researchgate.net
The specific oxidant determines the precise mechanism. Two-electron oxidants like hydrogen peroxide (H₂O₂) can directly lead to the formation of methionine sulfoxide. In contrast, one-electron oxidants, such as hydroxyl radicals (HO•), involve a more complex, multi-step process that can also result in sulfoxide formation. researchgate.net
Factors Influencing Oxidation Rate, including Catalysis
The rate of thioether oxidation is influenced by a variety of factors, which are summarized in the table below.
| Factor | Influence on Oxidation Rate | Description |
| Oxidant Type | High | Strong oxidants like hydroxyl radicals (HO•) and peroxynitrite react rapidly. Hydrogen peroxide (H₂O₂) is also effective, but its reactivity can be greatly enhanced by catalysts. researchgate.net |
| pH | Moderate | The rate of oxidation can be pH-dependent. For example, oxidation by peroxynitrite is influenced by pH due to the equilibrium between different reactive species. |
| Temperature | Moderate | As with most chemical reactions, an increase in temperature generally increases the rate of oxidation. nih.gov |
| Metal Ion Catalysis | High | Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as powerful catalysts for oxidation, particularly in the presence of H₂O₂ (Fenton-like reactions). They facilitate the generation of highly reactive hydroxyl radicals. researchgate.netnih.gov |
| Presence of Histidine | High | The presence of a histidine residue in proximity to methionine can significantly accelerate the rate of oxidation, likely through metal-binding and intramolecular catalysis. |
Thermal Degradation Profiles and Pathways
Exposure to high temperatures can induce the degradation of this compound through various pathways, leading to the breakdown of the molecule. The thermal stability is a key parameter for processing and storage.
Thermogravimetric analysis (TGA) of salts of L-methionine isopropyl ester has provided insights into their thermal stability. For instance, a salt of L-methionine isopropyl ester with salicylic (B10762653) acid showed a decomposition onset temperature (T_onset) of 161.1 °C, indicating relatively high thermal stability compared to some other amino acid ester salts. nih.gov Pure L-methionine itself undergoes thermal decomposition, with studies showing two thermal events at 393 K (120 °C) and 415 K (142 °C) that are not associated with weight loss and are likely phase transitions, followed by decomposition at higher temperatures. researchgate.net
The degradation pathways at elevated temperatures are complex. For amino acids in general, pyrolysis (thermal decomposition in the absence of oxygen) leads to decarboxylation (loss of CO₂) and deamination (loss of NH₃). researchgate.net Pyrolysis-GC-MS studies on methionine-containing peptides have shown that thermal degradation can lead to the formation of cyclic oligopeptides and linear fragments, sometimes involving the loss of the amino acid side group. nih.gov For methionine specifically, irradiation has been shown to cause decomposition into smaller fragments alongside oxidation to methionine sulfoxide. nih.gov
Based on the structure of this compound, the expected thermal degradation products would likely include:
Isopropyl alcohol and fumaric acid: From the cleavage of the ester and salt components.
Methional, ammonia, and methyl mercaptan: Common degradation products from the methionine moiety.
CO₂ and NH₃: From decarboxylation and deamination of the amino acid backbone. researchgate.net
Cyclic dipeptides (diketopiperazines): Formed from the intramolecular cyclization of the amino acid ester.
A detailed analysis, for example by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be required to fully elucidate the specific degradation products and pathways for this compound. oup.comyoutube.comyoutube.com
Photochemical Degradation Studies.
Photostability testing is a crucial component of forced degradation studies, designed to evaluate the impact of light exposure on the integrity of a drug substance. For this compound, such studies would typically involve exposing the compound, in both solid and solution states, to light sources that mimic the UV and visible radiation present in sunlight, according to ICH Q1B guidelines.
While specific photochemical degradation studies on this compound are not extensively published in publicly available literature, the expected degradation pathways can be inferred from the known photochemistry of its constituent parts: the methionine ester and the fumarate counter-ion. The methionine moiety is particularly susceptible to photo-oxidation. The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide and subsequently methionine sulfone. This process can be influenced by the presence of photosensitizers.
The general approach to a photochemical degradation study involves the following steps:
Sample Preparation: Solutions of this compound are prepared in relevant solvents, such as water, buffers at different pH values, and organic solvents. Solid-state samples are also prepared for exposure.
Light Exposure: The samples are exposed to a calibrated light source, often a xenon lamp or a metal halide lamp, capable of emitting a spectrum of light similar to natural sunlight. The total illumination and UV energy are controlled and monitored.
Analysis: At specified time points, the samples are withdrawn and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the parent compound and the detection of any degradation products.
Based on studies of similar molecules containing methionine, the photochemical degradation of this compound would likely exhibit the kinetics and product formation outlined in the following table.
| Parameter | Expected Research Finding |
| Primary Degradation Pathway | Photo-oxidation of the methionine moiety. |
| Key Degradation Products | O-isopropyl-DL-methionine sulfoxide, O-isopropyl-DL-methionine sulfone. |
| Effect of pH | The rate of degradation may be pH-dependent, with potentially faster degradation at neutral or slightly alkaline pH where the amino acid is more susceptible to oxidation. |
| Solid vs. Solution State | Degradation is generally expected to be more significant in solution compared to the solid state, where molecular mobility is restricted. |
| Analytical Technique | HPLC with UV and Mass Spectrometric (MS) detection is the method of choice for separating and identifying the parent compound and its degradants. |
It is important to note that the fumarate counter-ion is a dicarboxylic acid with a double bond, which can also undergo photochemical reactions such as isomerization to maleate (B1232345) or addition reactions, although these are generally less favored than the oxidation of methionine.
Identification and Characterization of Chemical Degradation Products.
The identification and characterization of degradation products are paramount to understanding the safety profile of a drug substance. In the case of this compound, the primary degradation products resulting from photochemical and other stress conditions would be elucidated using advanced analytical techniques.
The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS). This technique allows for the separation of the degradation products from the parent compound and from each other, followed by the determination of their molecular weights and fragmentation patterns. This information is crucial for structural elucidation.
The expected degradation products of this compound, based on its chemical structure and known degradation pathways of methionine, are detailed below.
| Degradation Product Name | Chemical Structure | Method of Identification |
| O-isopropyl-DL-methionine sulfoxide | The sulfur atom of the methionine moiety is oxidized to a sulfoxide group (-S=O). | Identified by LC-MS, showing a mass increase of 16 amu compared to the parent methionine ester. The fragmentation pattern in MS/MS would confirm the location of the oxygen atom. |
| O-isopropyl-DL-methionine sulfone | Further oxidation of the sulfoxide results in a sulfone group (-SO2-). | Identified by LC-MS, showing a mass increase of 32 amu compared to the parent methionine ester. |
| Methionine | Hydrolysis of the isopropyl ester group would yield the parent amino acid, methionine. | Co-elution with a methionine reference standard in HPLC and matching mass spectrum. |
| Fumaric Acid | Dissociation of the salt. | Identification through chromatographic comparison with a fumaric acid standard. |
The process of characterization involves:
Forced Degradation: Subjecting this compound to various stress conditions (light, heat, humidity, acid, base, oxidation) to generate the degradation products in sufficient quantities.
LC-MS Analysis: The stressed samples are analyzed by LC-MS to obtain the mass-to-charge ratio (m/z) of the parent drug and its degradation products.
MS/MS Fragmentation: The individual degradation products are isolated in the mass spectrometer and fragmented to generate characteristic product ions. The fragmentation pattern provides structural information.
Synthesis and Confirmation: In some cases, the proposed structures of the degradation products are confirmed by synthesizing the compounds and comparing their chromatographic and spectral properties with those observed in the stressed samples.
Biochemical and Enzymatic Transformations in Non Human Systems
Enzymatic Hydrolysis of O-isopropyl Esters of Methionine
The breakdown of O-isopropyl esters of methionine in biological systems is primarily accomplished through the action of enzymes. This process, known as enzymatic hydrolysis, is crucial for releasing the constituent molecules—O-isopropyl-DL-methionine and subsequently methionine and isopropanol (B130326)—making them available for metabolic processes.
Specificity of Hydrolases Towards the Ester Linkage
Hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are responsible for breaking the ester linkage in O-isopropyl-DL-methionine. The specificity of these enzymes is a key determinant of which tissues and organisms can effectively utilize this compound.
Studies on similar amino acid esters have shown that various proteases and esterases can catalyze this hydrolysis. For instance, α-chymotrypsin and other serine proteases are known to hydrolyze the ester bonds of amino acid derivatives. The active sites of these enzymes are shaped to recognize and bind to the amino acid moiety, in this case, methionine. This specificity ensures that the hydrolysis occurs at the intended ester bond, releasing the amino acid.
Furthermore, the stereospecificity of these enzymes is a critical factor. Since the starting material is a DL-racemic mixture, hydrolases often exhibit a preference for one stereoisomer over the other. It is common for enzymes in biological systems to preferentially act on the L-isomer of amino acids, as this is the form primarily used in protein synthesis and other metabolic pathways. nih.gov This selective hydrolysis would result in the initial release of L-methionine, with the D-isomer potentially being converted to the L-form by other enzymes, such as D-amino acid oxidases. nih.gov
Kinetic Studies of Enzymatic Reactions
The efficiency of the enzymatic hydrolysis of O-isopropyl-DL-methionine can be quantified through kinetic studies. These studies typically measure the rate of the reaction under various conditions, such as substrate concentration, temperature, and pH. The data obtained are often analyzed using the Michaelis-Menten kinetic model, which describes the relationship between the initial reaction velocity (v₀), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).
The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, providing an indication of the enzyme's catalytic capacity. The Km value is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity.
Factors such as pH and temperature can significantly influence these kinetic parameters. Most enzymes have an optimal pH and temperature range at which they exhibit maximum activity. For enzymes involved in the hydrolysis of amino acid esters, the optimal pH is often in the neutral to slightly alkaline range.
Table 1: Key Parameters in the Enzymatic Hydrolysis of Methionine Esters
| Parameter | Description | Significance |
| Vmax | Maximum reaction velocity | Indicates the catalytic efficiency of the enzyme at saturating substrate concentrations. |
| Km | Michaelis constant | Represents the substrate concentration at which the reaction rate is half of Vmax; an inverse measure of enzyme-substrate affinity. |
| kcat | Turnover number | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
| kcat/Km | Specificity constant | A measure of the overall catalytic efficiency of the enzyme, particularly at low substrate concentrations. |
Role of DL-Methionine and Fumarate (B1241708) in Fundamental Metabolic Pathways (Non-Human Organisms)
Once hydrolyzed, both methionine and fumarate enter central metabolic pathways that are highly conserved across a wide range of non-human organisms, from microorganisms to complex animals.
Methionine Cycle and its Derivatives (e.g., S-adenosylmethionine, cysteine)
The L-isomer of methionine, made available from the hydrolysis of the isopropyl ester, is a critical player in cellular metabolism. nih.gov It serves as a building block for proteins and is the precursor for the synthesis of S-adenosylmethionine (SAM). wikipedia.orgnih.govyoutube.com SAM is a universal methyl group donor, participating in a vast number of methylation reactions that are essential for the synthesis of numerous molecules, including creatine, carnitine, and phospholipids, as well as for the epigenetic regulation of DNA and histones. nih.gov
The metabolic pathway that regenerates methionine from its demethylated product, S-adenosylhomocysteine, is known as the methionine cycle. youtube.com This cycle is also linked to the transsulfuration pathway, which converts homocysteine, an intermediate of the methionine cycle, into another important sulfur-containing amino acid, cysteine. wikipedia.orgnih.gov Cysteine is a key component of proteins and the precursor to the major intracellular antioxidant, glutathione. nih.gov In organisms like the Atlantic salmon, methionine is considered an indispensable amino acid, and its availability impacts growth, lipid metabolism, and the ability to counteract oxidative stress. nih.gov
Fumarate's Role in Central Carbon Metabolism
Fumarate is a key intermediate in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a central metabolic pathway for energy production in aerobic organisms. youtube.comnumberanalytics.com This cycle occurs in the mitochondria and is responsible for the complete oxidation of acetyl-CoA, which is derived from carbohydrates, fats, and proteins. nih.gov
Within the citric acid cycle, fumarate is formed from succinate (B1194679) by the enzyme succinate dehydrogenase and is then hydrated to malate (B86768) by fumarate hydratase. youtube.comnih.gov The cycle generates ATP, the primary energy currency of the cell, as well as reducing equivalents (NADH and FADH₂) that are used in the electron transport chain to produce more ATP. numberanalytics.com
Beyond its role in energy metabolism, the citric acid cycle provides precursors for various biosynthetic pathways. nih.gov For instance, in the parasite Plasmodium falciparum, fumarate is not a waste product but is converted to aspartate, highlighting its role in amino acid biosynthesis. nih.gov In some cancer cells, the accumulation of fumarate has been linked to altered metabolism and cell signaling. numberanalytics.comnih.govresearchgate.net
Biocatalytic Synthesis and Transformation of Methionine Derivatives
The principles of enzymatic reactions are not only relevant to the breakdown of compounds but also to their synthesis. Biocatalysis, which utilizes enzymes to perform chemical transformations, has emerged as a powerful tool for the synthesis of amino acids and their derivatives. nih.gov
Enzymes offer several advantages over traditional chemical methods, including high stereoselectivity, regioselectivity, and the ability to operate under mild reaction conditions. nih.gov For the synthesis of methionine derivatives, various enzymatic approaches have been explored. For example, engineered enzymes like tryptophan synthase have been used for the synthesis of β-substituted amino acids. wisc.edu Directed evolution and protein engineering techniques are employed to create enzymes with novel activities and improved efficiency for specific reactions. wisc.educhemrxiv.org
The biocatalytic production of non-standard amino acids is an area of active research, with enzymes being developed to perform reactions such as decarboxylative aldol (B89426) additions to create γ-hydroxy amino acids. chemrxiv.org These biocatalytic methods provide sustainable and efficient routes to a wide range of valuable amino acid derivatives.
Enzyme-Substrate Interactions: Mechanistic Insights in Non-Human Biocatalysis
The biochemical transformation of "Bis(O-isopropyl-DL-methionine) fumarate" in non-human systems is primarily governed by the enzymatic hydrolysis of its ester and salt components. While specific studies on this compound are not extensively documented in publicly available literature, a mechanistic understanding can be extrapolated from the well-established principles of enzyme-substrate interactions involving amino acid esters and dicarboxylic acids in various non-human biological systems, such as microorganisms.
The primary enzymatic process acting on this compound is the cleavage of the isopropyl ester bonds to release O-isopropyl-DL-methionine and fumaric acid. This hydrolysis is typically catalyzed by non-specific esterases and lipases, which are ubiquitous in bacteria and fungi. nih.govacs.orgnih.govnih.govyoutube.com These enzymes recognize the ester linkage and facilitate its cleavage through a nucleophilic attack, usually involving a serine residue in the enzyme's active site.
The general reaction can be depicted as follows:
This compound + 2H₂O --(Esterase/Lipase)--> 2 O-isopropyl-DL-methionine + Fumaric acid
Following the initial hydrolysis, the resulting products, O-isopropyl-DL-methionine and fumaric acid, can enter into the metabolic pathways of the non-human organism. Fumaric acid is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in most organisms.
The metabolism of the O-isopropyl-DL-methionine moiety is more complex. The presence of the O-isopropyl group on the methionine molecule makes it a derivative that would likely undergo further enzymatic modification. The subsequent metabolism in non-human systems, particularly microorganisms, would likely involve the cleavage of the ether linkage in O-isopropyl-DL-methionine to release methionine and isopropanol. Methionine is an essential amino acid and would be readily assimilated into the organism's metabolic pool for protein synthesis and other biochemical reactions. nih.govwikipedia.orgyoutube.comnih.gov
Detailed Research Findings
Research on the enzymatic hydrolysis of amino acid esters in non-human systems has demonstrated the broad substrate specificity of many microbial lipases and esterases. These enzymes are known to act on a variety of amino acid esters, with the reaction rate and stereoselectivity often depending on the nature of the amino acid and the ester group. nih.gov For instance, lipases from Pseudomonas and Rhizopus species have been shown to selectively hydrolyze L-amino acid esters. nih.gov
The table below summarizes the types of enzymes in non-human systems capable of hydrolyzing amino acid esters and their general characteristics, which provides insight into the potential biocatalysis of this compound.
| Enzyme Class | Source Organism (Example) | Substrate Specificity | General Mechanistic Insights |
| Lipases | Pseudomonas sp., Rhizopus sp., Candida antarctica | Broad, including various amino acid esters. nih.govrsc.org Often exhibit high stereoselectivity for L-isomers. nih.gov | Catalyze hydrolysis of ester bonds. The active site typically contains a catalytic triad (B1167595) (e.g., Ser-His-Asp). |
| Esterases | Bacillus sp., Saccharomyces cerevisiae | Act on a wide range of esters, including those of amino acids. nih.govnih.gov Specificity can vary significantly between different esterases. nih.gov | Similar to lipases, they hydrolyze ester bonds via a nucleophilic attack. |
| Proteases | Bacillus licheniformis, Aspergillus oryzae | Some proteases exhibit secondary esterase activity (esterase-protease activity) and can hydrolyze amino acid esters. | The primary function is peptide bond cleavage, but the active site can accommodate and hydrolyze ester bonds. |
It is important to note that the DL-racemic nature of the methionine in this compound implies that a non-stereoselective esterase would hydrolyze both the D- and L-isomers. Alternatively, a stereoselective enzyme might preferentially hydrolyze one isomer, leaving the other intact. The released L-methionine would be a direct nutrient for the organism, while the fate of the D-isomer would depend on the presence of specific enzymes, such as D-amino acid oxidases, that can convert it to a metabolically useful form.
Advanced Analytical Method Development for Bis O Isopropyl Dl Methionine Fumarate
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the separation and analysis of closely related compounds within a mixture. For a substance like Bis(O-isopropyl-DL-methionine) fumarate (B1241708), various chromatographic techniques are employed to address different analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and performing quantitative analysis of amino acid derivatives. In the context of Bis(O-isopropyl-DL-methionine) fumarate, HPLC methods are developed to separate the main compound from any synthesis-related impurities or degradation products.
A typical HPLC setup would involve an ion-exchange column or a reversed-phase column. For instance, free methionine and its derivatives can be extracted using diluted hydrochloric acid, with subsequent separation on an ion-exchange column. europa.eu Post-column derivatization with reagents like ninhydrin (B49086) allows for photometric detection at specific wavelengths, such as 570 nm. europa.eu Alternatively, fluorescence detection can be used after reaction with ortho-phthaldialdehyde (OPA), offering high sensitivity. europa.eu
Method validation is a critical aspect, with parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) being established to ensure the reliability of the results. For example, a validated HPLC method for methionine demonstrated linearity over a range of 10–90 μg/mL with an LOD of 3.33 μg/mL. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Amino Acid Derivative Analysis
| Parameter | Value/Condition | Source |
| Column | C18 or Ion-Exchange | europa.euresearchgate.net |
| Mobile Phase | Glycerol and phosphate (B84403) buffer (pH 2.4) (40:60, v/v) or similar | researchgate.net |
| Detector | Diode Array Detector (DAD) at 210 nm or VIS at 570 nm | europa.euresearchgate.net |
| Column Temperature | 38 °C | researchgate.net |
| Linearity Range | 10–90 μg/mL | researchgate.net |
| Limit of Detection (LOD) | 3.33 μg/mL | researchgate.net |
While HPLC is standard for non-volatile compounds, Gas Chromatography (GC) is the preferred method for analyzing volatile components that might be present as impurities or byproducts. Due to the polar nature of amino acids and their derivatives, derivatization is a mandatory step to increase volatility and improve chromatographic behavior. sigmaaldrich.com
A common derivatization technique is silylation, where active hydrogens on functional groups are replaced with a nonpolar moiety. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create more stable derivatives compared to other silylating agents. sigmaaldrich.com The derivatized sample is then analyzed on a capillary column, such as a DB-5MS, coupled to a mass spectrometer for identification. sigmaaldrich.comnih.gov The GC oven temperature program is carefully optimized to achieve separation of the various volatile components. nih.gov
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the preliminary screening and identification of amino acids and their derivatives. crsubscription.com It is particularly useful for monitoring the progress of reactions and for the initial purity assessment of this compound.
In TLC, a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, is used along with a mobile phase, which is a solvent system that moves up the plate by capillary action. iitg.ac.inreachdevices.com The separation is based on the differential distribution of the components between the two phases. crsubscription.com For amino acid derivatives, a common mobile phase is a mixture of n-butanol, acetic acid, and water. reachdevices.com After development, the spots are visualized, often by spraying with a ninhydrin solution and heating, which produces colored spots (typically purple for primary amines). iitg.ac.inyoutube.com The retention factor (Rf value), which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front, is calculated and compared with standards for identification. iitg.ac.in
Table 2: Example TLC System for Amino Acid Analysis
| Component | Description | Source |
| Stationary Phase | Silica gel or Alumina TLC plate | iitg.ac.inreachdevices.com |
| Mobile Phase | n-butanol:acetic acid:water (3:1:1 by volume) | reachdevices.com |
| Visualization Reagent | Ninhydrin solution | iitg.ac.inyoutube.com |
| Detection | Heating to produce colored spots | youtube.com |
Since this compound is a derivative of a racemic (DL) amino acid, the separation of its enantiomers (D and L forms) is of paramount importance. Chiral chromatography is the definitive technique for this purpose, allowing for the determination of enantiomeric purity.
This can be achieved using chiral stationary phases (CSPs) in HPLC. researchgate.net For instance, cyclofructan-based CSPs have been successfully used for the enantiomeric separation of methionine. researchgate.net The mobile phase composition and temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. researchgate.net An example of a mobile phase for such a separation is a mixture of methanol (B129727), acetonitrile, acetic acid, and triethylamine. researchgate.net
Another approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. acs.org For example, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used as a chiral derivatizing agent. acs.org
Hyphenated Analytical Techniques
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for both separation and structural identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable hyphenated techniques for the analysis of complex mixtures.
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This is particularly useful for confirming the identity of the main compound and for identifying unknown impurities. In the analysis of amino acid derivatives, LC-MS can provide precise molecular weight information and fragmentation patterns, which aid in structural elucidation. tmiclinode.com Electrospray ionization (ESI) is a common ionization technique used in the LC-MS analysis of such compounds. acs.org
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com Following GC separation, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries for positive identification. nih.gov This technique is crucial for identifying any volatile impurities in this compound, especially after derivatization. sigmaaldrich.comnih.gov The combination of GC with techniques like ion mobility spectrometry (IMS) further enhances the separation and identification of complex volatile mixtures. mdpi.com
HPLC-NMR and HPLC-CD for On-line Structural Characterization
The unequivocal structural characterization of pharmaceutical compounds like this compound and its potential impurities or degradants is crucial during drug development and for quality control. Hyphenated analytical techniques that couple the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information from spectroscopic methods like nuclear magnetic resonance (NMR) and circular dichroism (CD) are invaluable for this purpose. On-line HPLC-NMR and HPLC-CD provide real-time structural data of the analytes as they elute from the HPLC column, streamlining the process of identification and chiral purity assessment.
HPLC-NMR for Structural Elucidation
The coupling of HPLC with NMR spectroscopy (HPLC-NMR) allows for the acquisition of NMR spectra of compounds separated by HPLC without the need for manual fraction collection and subsequent analysis. nih.gov This on-line approach is particularly advantageous for the analysis of complex mixtures, such as reaction masses or stability study samples of this compound. The structural information obtained from NMR is highly specific, providing details about the molecular framework and connectivity of atoms. acs.org
There are several modes of operation for HPLC-NMR, including on-flow, stopped-flow, and loop-collection. nih.gov In on-flow mode, NMR spectra are continuously acquired as the eluent from the HPLC flows through the NMR flow cell. This is suitable for a quick overview of the components in a mixture. For more detailed structural analysis requiring longer acquisition times, the stopped-flow technique can be employed. Here, the chromatographic flow is temporarily halted when a peak of interest is in the NMR flow cell, allowing for the acquisition of more sensitive and higher-resolution one-dimensional (1D) and two-dimensional (2D) NMR spectra. nih.gov The loop-collection mode involves storing the eluting peak in a sample loop for later, off-line NMR analysis, which is useful for very low concentration analytes. nih.gov
For this compound, HPLC-NMR would be instrumental in:
Confirming the structure of the main component: By stopping the flow at the main peak, detailed ¹H and ¹³C NMR spectra can be obtained to verify the presence of the O-isopropyl group, the methionine backbone, and the fumarate counter-ion.
Identifying process impurities and degradation products: Any related substances separated by HPLC can be structurally characterized in real-time, facilitating a deeper understanding of the manufacturing process and stability profile.
Distinguishing between isomers: Subtle differences in the chemical environment of protons and carbons in isomeric impurities can be detected.
The hyphenation can be further enhanced by incorporating a mass spectrometer (MS) into the system (HPLC-NMR-MS), which provides complementary molecular weight information, aiding in the rapid and unambiguous identification of unknown compounds. researchgate.net
HPLC-CD for Chiral Separation and Characterization
Given that this compound is a salt of a racemic mixture (DL-methionine), the separation and characterization of its enantiomers (D- and L-isomers) are of significant importance. High-performance liquid chromatography with a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. chromatographytoday.com The use of a circular dichroism (CD) detector in conjunction with HPLC (HPLC-CD) provides specific information about the stereochemistry of the separated enantiomers.
A CD detector measures the differential absorption of left and right circularly polarized light. Chiral molecules, such as the D- and L-enantiomers of O-isopropyl-methionine, will produce CD signals of equal magnitude but opposite sign at specific wavelengths. This makes HPLC-CD a powerful tool for:
Enantiomeric separation and identification: The separated enantiomers will exhibit distinct positive and negative peaks in the CD chromatogram, allowing for their unambiguous identification.
Determination of enantiomeric purity: The peak areas in the CD chromatogram can be used to accurately quantify the enantiomeric excess (e.e.) of a sample.
Conformational studies: The sign and magnitude of the CD signal can provide insights into the solution-state conformation of the chiral molecules.
For the analysis of this compound, a suitable chiral stationary phase, such as a cyclofructan-based or teicoplanin-based column, would be selected to achieve baseline separation of the D- and L-O-isopropyl-methionine enantiomers. chromatographytoday.comresearchgate.net The mobile phase composition, including the type and concentration of organic modifier, acid, and base, would be optimized to maximize enantioselectivity. researchgate.netnih.gov
The following table outlines a potential HPLC-CD method for the chiral separation of O-isopropyl-methionine enantiomers.
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Isopropylcarbamate cyclofructan 6) researchgate.net |
| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | Circular Dichroism (CD) at a suitable wavelength |
The combination of HPLC-NMR and HPLC-CD provides a comprehensive toolkit for the on-line structural and stereochemical characterization of this compound, ensuring its identity, purity, and quality.
Method Validation and Quantitative Analysis
The development of a robust and reliable analytical method for the quantitative analysis of this compound and its counter-ion is a prerequisite for its use in quality control and regulatory filings. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines.
The validation process encompasses the evaluation of several key parameters:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. For this compound, this would involve demonstrating that the peaks for O-isopropyl-DL-methionine and fumaric acid are well-resolved from each other and from any potential impurities. ajptr.com
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The linearity of the method for both O-isopropyl-DL-methionine and fumaric acid would be determined by analyzing a series of solutions at different concentrations. ajptr.com A linear regression analysis would be performed, and the correlation coefficient (r²) should be close to 1.000. ajptr.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. The acceptance criterion for recovery is often in the range of 98-102%.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision (Ruggedness): The precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov The precision is expressed as the relative standard deviation (RSD) of the results, which should typically be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are important for the analysis of impurities.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com For an HPLC method, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. chromatographyonline.comsepscience.com
Quantitative Analysis of this compound
A reversed-phase HPLC (RP-HPLC) method with UV detection would be suitable for the simultaneous quantitative analysis of O-isopropyl-DL-methionine and the fumarate counter-ion. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed for the simultaneous analysis of a basic drug and its acidic counter-ion. sielc.com
The following table provides an example of a validated HPLC method for the determination of fumaric acid content in a pharmaceutical salt, which can be adapted for this compound.
| Validation Parameter | Result |
|---|---|
| Linearity (Correlation Coefficient, r²) | 1.000 |
| Accuracy (% Recovery) | 99.5% - 100.8% |
| Precision (Repeatability, %RSD) | 0.4% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Future Research Trajectories and Chemical Applications of Bis O Isopropyl Dl Methionine Fumarate
Development of Novel Synthetic Routes and Sustainable Processes.
The industrial synthesis of amino acid derivatives is continually evolving towards greener and more efficient methodologies. rsc.org For Bis(O-isopropyl-DL-methionine) fumarate (B1241708), future research will likely focus on moving beyond traditional esterification and salt formation reactions, which can be resource-intensive. google.com
A primary trajectory will be the adoption of sustainable practices in the synthesis of its precursors, DL-methionine and its isopropyl ester. Current industrial production of methionine often relies on petroleum-based feedstocks. rsc.org Future synthetic strategies could involve biocatalytic or fermentation-based routes for methionine production, utilizing renewable resources. The esterification of DL-methionine to O-isopropyl-DL-methionine could be optimized by employing greener catalysts and solvent systems. For instance, the use of immobilized lipases in non-aqueous media could offer a highly selective and recyclable catalytic system for the esterification process. A facile method for synthesizing amino acid methyl esters using trimethylchlorosilane in methanol (B129727) at room temperature has been reported, suggesting that similar mild conditions could be explored for isopropyl ester formation. nih.gov
Furthermore, the direct synthesis of the fumarate salt could be achieved through mechanochemistry, a solvent-free technique that involves grinding the two solid components together. This approach would significantly reduce solvent waste and energy consumption, aligning with the principles of green chemistry. rsc.org Research into continuous flow processes for both the esterification and salt formation steps could also lead to higher yields, better process control, and a smaller manufacturing footprint.
Application in Supramolecular Chemistry and Crystal Engineering.
The structure of Bis(O-isopropyl-DL-methionine) fumarate, with its combination of a chiral amino acid ester cation and a dicarboxylic acid anion, makes it a prime candidate for investigations in supramolecular chemistry and crystal engineering. researchgate.net The presence of multiple hydrogen bond donors and acceptors in both the cation and anion allows for the formation of complex and predictable supramolecular architectures. rsc.org
Future research will likely involve a detailed crystallographic analysis of this compound to elucidate its three-dimensional structure and hydrogen bonding motifs. The fumarate anion, with its two carboxylic acid groups, can act as a versatile linker, connecting the methionine ester cations into one-, two-, or three-dimensional networks. The chirality of the methionine component could lead to the formation of chiral crystal structures with potential applications in enantioselective separations or nonlinear optics. researchgate.net
The study of co-crystals of this compound with other molecules could also be a fruitful area of research. By introducing other guest molecules into the crystal lattice, it may be possible to tune the physical and chemical properties of the resulting material, such as solubility and stability. rsc.org The ability of amino acids to form multicomponent crystals with various carboxylic acids is well-documented and provides a strong basis for this line of inquiry. rsc.org
| Potential Supramolecular Interactions | Significance in Crystal Engineering |
| Hydrogen bonding between the amino group of the methionine ester and the carboxylate of the fumarate. | Primary driving force for salt formation and crystal packing. |
| Hydrogen bonding between the ester carbonyl and other functional groups. | Can influence the conformation of the methionine ester and the overall crystal lattice. |
| van der Waals interactions between the isopropyl groups and the methionine side chains. | Contribute to the stability and density of the crystal structure. |
| Potential for π-π stacking if aromatic guests are included in co-crystals. | Can lead to interesting electronic and photophysical properties. |
Potential as a Chiral Auxiliary or Building Block in Asymmetric Synthesis.
Amino acids and their derivatives are widely utilized as chiral auxiliaries and building blocks in asymmetric synthesis due to their natural chirality and ready availability. numberanalytics.comresearchgate.net The DL-form of this compound would first require resolution into its D and L enantiomers to be useful in this context. Once resolved, the enantiomerically pure O-isopropyl-methionine could be explored as a chiral auxiliary.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The O-isopropyl-methionine moiety could be attached to a substrate, and its stereocenter would then influence the approach of a reagent, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be cleaved and potentially recycled. numberanalytics.com The sulfur-containing side chain of methionine could also play a role in coordinating to metal catalysts, further enhancing stereocontrol.
As a chiral building block, enantiomerically pure O-isopropyl-methionine could be incorporated into the synthesis of more complex molecules, such as peptides with unnatural amino acids or other biologically active compounds. rsc.org The ester and amino functionalities provide convenient handles for further chemical transformations. Research in this area would involve designing and testing the efficacy of this chiral entity in various asymmetric reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. ingentaconnect.com
Exploration in Advanced Materials Science.
Amino acid-based polymers and materials are of significant interest due to their biocompatibility and biodegradability. researchgate.net this compound, as a monomer or a component in a polymer formulation, could be explored for applications in advanced materials science.
One potential avenue is the development of biodegradable polymers. The ester and amide functionalities present in the methionine derivative can be susceptible to hydrolysis, leading to the breakdown of the polymer into its constituent amino acid and fumaric acid, which are both naturally occurring and can be metabolized by the body. nih.govresearchgate.net Such polymers could find use in biomedical applications like drug delivery systems, tissue engineering scaffolds, and absorbable sutures. nih.govdigitellinc.com
The sulfur atom in the methionine side chain also offers a site for further functionalization, which could be exploited to create materials with specific properties. For example, the sulfur could be oxidized to a sulfoxide (B87167) or sulfone, altering the polarity and reactivity of the material. Alternatively, it could be used to bind to metal nanoparticles, creating hybrid organic-inorganic materials with interesting catalytic or electronic properties. The fumarate counter-ion, with its double bond, could also participate in polymerization reactions, leading to the formation of cross-linked materials.
| Potential Material Application | Key Feature of this compound |
| Biodegradable polymers | Ester and potential amide linkages susceptible to hydrolysis. |
| Drug delivery vehicles | Biocompatible degradation products. |
| Functionalized materials | Reactive sulfur atom in the methionine side chain. |
| Cross-linked polymers | Polymerizable double bond in the fumarate counter-ion. |
Integration of Advanced Characterization and Computational Methodologies.
A thorough understanding of the properties and potential applications of this compound will require the integration of advanced characterization techniques and computational modeling. nih.govnih.gov
Advanced solid-state characterization techniques, such as single-crystal X-ray diffraction, solid-state NMR, and vibrational spectroscopy (FT-IR and Raman), will be crucial for elucidating the precise three-dimensional structure and intermolecular interactions within the crystalline material. nih.gov Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will provide information on its thermal stability and phase transitions. nih.gov
Computational chemistry will play a vital role in predicting the properties and behavior of this compound. mdpi.com Molecular modeling can be used to:
Predict the most stable crystal packing arrangements.
Simulate the supramolecular interactions and their relative strengths.
Model the conformational landscape of the methionine ester cation.
Predict the reactivity of the compound in various chemical transformations.
Simulate its interactions with biological macromolecules or other materials.
By combining experimental data with computational insights, researchers can gain a deeper understanding of the structure-property relationships of this compound, which will guide the design of new experiments and the development of novel applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
